Pyridine-triphenylborane

Descripción

Chemical Identity and Coordination Chemistry

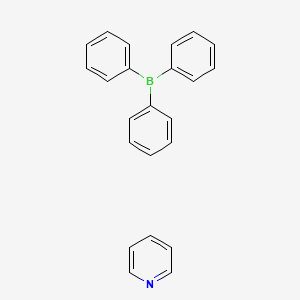

This compound exists as a coordination complex formed through the interaction between triphenylborane, a weak Lewis acid, and pyridine, acting as a Lewis base. The compound crystallizes as a white microcrystalline powder with a melting point ranging from 228°C to 232°C, typically accompanied by decomposition. The molecular structure demonstrates a tetrahedral coordination geometry around the boron center, where the pyridine nitrogen atom forms a dative bond with the boron atom of triphenylborane. This coordination results in a charge separation, creating a positive charge on the boron atom and a corresponding negative charge distributed across the pyridine ring system.

The formation of this complex significantly alters the electronic properties of both components, as evidenced by spectroscopic analyses that confirm the coordination bond formation. The compound exhibits remarkable stability compared to other borane complexes, which can be attributed to the optimal balance between the Lewis acidity of triphenylborane and the basicity of pyridine. Unlike highly Lewis acidic borane species such as tris(pentafluorophenyl)borane, triphenylborane forms stable but readily dissociable complexes with nitrogen-containing ligands, making it particularly useful for catalytic applications where controlled release of the borane component is desired.

Table 1: Fundamental Properties of this compound

The coordination chemistry of this compound involves several important structural features that distinguish it from other borane-amine complexes. The trigonal planar geometry around the boron atom in the parent triphenylborane molecule transforms to a tetrahedral arrangement upon coordination with pyridine. This geometric change is accompanied by a lengthening of the boron-carbon bonds and a corresponding strengthening of the newly formed boron-nitrogen coordinate bond. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that confirm the coordination, with the boron-11 nuclear magnetic resonance signal appearing at a significantly different position compared to the free triphenylborane.

The thermodynamic stability of the this compound complex can be understood through consideration of the hard-soft acid-base principle, where the moderately soft boron center in triphenylborane forms favorable interactions with the moderately soft nitrogen donor in pyridine. This compatibility results in a complex that is stable under ambient conditions but can undergo controlled dissociation under elevated temperatures or in the presence of competing ligands. The reversible nature of this coordination makes this compound particularly valuable in catalytic applications where the active borane species must be generated in situ while maintaining sufficient stability for handling and storage.

Historical Development of Borane-Pyridine Complexes

The development of borane-pyridine complexes can be traced to the early investigations of organoboron chemistry in the mid-20th century, when researchers first recognized the potential for stabilizing reactive borane species through coordination with nitrogen-containing ligands. The initial synthesis of this compound emerged from efforts to create more stable and handleable alternatives to highly reactive borane reagents such as diborane, which posed significant safety and storage challenges due to its pyrophoric nature. Early work demonstrated that coordination with pyridine not only stabilized the borane component but also modulated its reactivity in predictable ways, leading to the development of a new class of organoboron reagents.

The historical context of this compound development is closely linked to the broader evolution of borane chemistry, particularly the search for reagents that could provide controlled reactivity without the extreme hazards associated with simple boranes. Researchers recognized that the formation of stable amine-borane complexes represented a significant advancement in making borane chemistry more accessible to synthetic chemists. The specific case of triphenylborane-pyridine coordination attracted attention because it combined the relatively mild Lewis acidity of triphenylborane with the coordinating ability of pyridine, resulting in a complex that maintained useful reactivity while offering improved safety and handling characteristics.

Systematic studies of borane-pyridine coordination revealed that the choice of substituents on both the borane and pyridine components could dramatically influence the properties of the resulting complexes. This led to the investigation of numerous substituted pyridine derivatives as potential ligands for triphenylborane, with researchers exploring how electronic and steric factors affected complex stability and reactivity. The development of improved synthetic methods for preparing these complexes, including direct reaction of triphenylborane with pyridine in suitable solvents, made these reagents more readily available for research applications.

The recognition of this compound as a useful catalyst for organic transformations emerged from comparative studies with other borane complexes, where researchers observed that the specific electronic properties of this complex made it particularly effective for certain types of reactions. Historical investigations demonstrated that this compound could serve as an efficient liquid catalyst for direct amidation reactions, offering advantages over solid borane reagents in terms of solubility and handling. These discoveries established the foundation for the continued development and application of this compound in modern synthetic chemistry.

Role in Modern Organoboron Chemistry

In contemporary organoboron chemistry, this compound occupies a unique position as both a synthetic intermediate and a catalytic agent, demonstrating the versatility that has made organoboron compounds increasingly important in modern chemical research. The compound serves as an exemplary model for understanding Lewis acid-base interactions in organoboron systems, where the balance between stability and reactivity can be fine-tuned through appropriate choice of coordinating ligands. Modern applications of this compound span multiple areas of chemistry, including polymer synthesis, organic catalysis, and materials science, reflecting the broad utility of well-designed borane complexes in addressing contemporary synthetic challenges.

The catalytic applications of this compound in modern chemistry have been particularly noteworthy, with recent research demonstrating its effectiveness as a catalyst for direct amidation reactions between carboxylic acids and amines. This application represents a significant advancement in amide synthesis methodology, as this compound provides a liquid catalytic system that offers improved solubility compared to solid borane reagents. The catalyst operates effectively at relatively low loadings (5 mol%), making it economically attractive for large-scale applications while maintaining high selectivity for amide formation over competing esterification reactions. Studies have shown that the liquid nature of this compound facilitates its integration into continuous flow synthesis processes, addressing a key limitation of traditional solid borane catalysts.

Table 2: Modern Applications of this compound in Catalysis

In the context of polymer chemistry, this compound has found applications as a component in sophisticated catalytic systems for polymerization reactions. Research has demonstrated that the complex can participate in the copolymerization of epoxides with carbon dioxide, contributing to the development of sustainable polymer synthesis methods. The controlled Lewis acidity of this compound makes it particularly suitable for polymerization reactions where precise control of reaction kinetics is essential, as the complex can provide the necessary catalytic activity without causing undesirable side reactions. These applications highlight the importance of this compound in advancing green chemistry initiatives through the development of more efficient and environmentally friendly polymerization processes.

The role of this compound in modern organoboron chemistry extends beyond traditional synthetic applications to include its use in specialized research areas such as frustrated Lewis pair chemistry. Recent investigations have explored how this compound can participate in frustrated Lewis pair systems, where the steric and electronic properties of the complex prevent classical Lewis acid-base adduct formation, leading to unique reactivity patterns. These studies have revealed that this compound can engage in cooperative activation of small molecules, opening new avenues for developing catalytic processes based on frustrated Lewis pair concepts. The compound's ability to function in both traditional coordination chemistry and frustrated Lewis pair systems demonstrates the evolving understanding of organoboron chemistry and the potential for discovering new applications of established compounds through innovative research approaches.

Propiedades

IUPAC Name |

pyridine;triphenylborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15B.C5H5N/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1/h1-15H;1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSXSXUHWBSPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448581 | |

| Record name | Pyridine-triphenylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

971-66-4 | |

| Record name | Pyridine-triphenylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Pyridine-triphenylborane can be synthesized through two primary methods:

Reaction of Triphenylborane with Pyridine: This method involves heating triphenylborane with pyridine under an inert atmosphere of nitrogen or argon.

Reaction of Pyridine with Triphenylborane Sulfonyl Fluoride: In this method, pyridine reacts with triphenylborane sulfonyl fluoride under nitrogen protection to yield the desired product.

Industrial production methods typically involve large-scale synthesis using these routes, ensuring high purity and yield of the compound.

Análisis De Reacciones Químicas

Formation of Pyridine-Triphenylborane

Py-BPh3 is synthesized by reacting triphenylborane with pyridine in an inert solvent such as dichloromethane (DCM):

textBPh3 (s) + Pyridine (l) -> Py-BPh3 (s)

Decomposition

Py-BPh3 can decompose upon heating or exposure to strong acids, regenerating triphenylborane and pyridine.

Lewis Acid Catalysis

Py-BPh3 acts as a Lewis acid catalyst in several reactions:

-

Polymerization of Acrylic Esters : Py-BPh3 catalyzes the polymerization of acrylic esters. The Lewis acidity of boron facilitates the opening of the monomer's double bond, initiating the polymerization process. Boron coordinates with the carbonyl oxygen of the ester monomer, which weakens the C=O double bond. This allows for a nucleophilic attack on the carbonyl carbon by another monomer molecule, starting the polymerization chain reaction.

-

Cycloaddition Reactions : Triphenylborane (BPh3) can catalyze cycloaddition reactions. For instance, it has been shown to catalyze the dimerization of tetrahedrane derivatives and their cycloaddition with styrene or ethylene .

Interactions with Lewis Bases

Py-BPh3 forms stable adducts with amines and other Lewis bases due to its Lewis acidity. These interactions can influence reaction pathways.

Reaction with Metal Ions

This compound's interaction with metal ions has been investigated, highlighting its potential use in metal-free catalysis. Copper ions, but not zinc or manganese ions, can result in the degradation of triphenylborane-pyridine in aquatic environments .

Degradation in Aquatic Environments

Triphenylborane-pyridine (TPBP) is an antifouling compound that can degrade in aquatic environments, particularly in the presence of copper ions .

-

Copper ions (5 mg/L) degrade TPBP in 24 hours, producing phenol, phenylboronic acid, biphenyl, and borate .

-

Cu2+ as copper(II) chloride or copper(II) acetate leads to complete degradation of TPBP, which is suppressed by the addition of thylenediaminetetraacetic acid disodium salt .

-

Cu+ as copper(I) acetate also completely degrades TPBP, and this degradation is suppressed by bathocuproine addition .

The degradation of TPBP by copper ions in natural aquatic environments may be an important mechanism for dissipating TPBP residues from antifouling paint .

Environmental Impact

Degradation products of this compound, such as diphenylborane hydroxide, can be toxic to aquatic organisms, including algae and crustaceans. This raises concerns about the environmental impact of this compound used in antifouling applications.

Aplicaciones Científicas De Investigación

Catalytic Applications

1.1 Metal-Free Catalysis

Pyridine-triphenylborane serves as a Lewis acid in metal-free catalysis. It has been utilized in several organic transformations, including:

- Polymer Synthesis : PTPB acts as a catalyst in the copolymerization of epoxides with carbon dioxide (CO2) and isocyanates to create polycarbonate copolymers and polyurethanes. This application showcases its potential in sustainable polymer production, utilizing CO2 as a feedstock .

- Hydrogenation Reactions : PTPB can form frustrated Lewis pairs (FLPs) with various amines, facilitating hydrogenation reactions. For instance, it has been shown to catalyze the hydrogenation of phenylacetylene to alkenes under mild conditions .

1.2 Antifouling Agent

PTPB is employed as an antifouling agent in marine environments. Its effectiveness in preventing biofouling on ship hulls is attributed to its ability to degrade in the presence of metal ions, particularly copper, which enhances its environmental safety profile. Studies have indicated that PTPB can be completely degraded by copper ions, producing less harmful degradation products like phenol and diphenylboronic acid .

Environmental Impact Studies

2.1 Degradation Studies

Research has focused on the environmental fate of PTPB, particularly its degradation pathways in aquatic environments. Experiments have demonstrated that PTPB can degrade rapidly in the presence of copper ions, suggesting that natural metal ions could mitigate its persistence in marine ecosystems . This degradation process is crucial for assessing the environmental impact of antifouling agents.

Photophysical Properties

This compound complexes exhibit interesting photophysical properties that make them suitable for applications in optoelectronics. The interaction between boron and pyridine can lead to unique electronic properties that are beneficial for developing new materials with enhanced photoluminescence characteristics .

Case Study: Antifouling Efficacy

A study evaluated the efficacy of PTPB as an antifouling agent on ship hulls, demonstrating its ability to prevent biofouling effectively while also being environmentally degradable through metal ion interaction. The results showed complete degradation within 24 hours when exposed to copper ions, indicating a promising alternative to traditional antifouling agents that pose significant ecological risks .

Case Study: Catalytic Performance

In another study, PTPB was tested for its catalytic performance in polymer synthesis through the copolymerization of propylene oxide and CO2. The results highlighted its efficiency at low catalyst loadings and high turnover frequencies, showcasing its potential for industrial applications in sustainable chemistry .

Mecanismo De Acción

The mechanism of action of pyridine-triphenylborane involves its role as a Lewis acid. It forms Lewis acid-base adducts with various substrates, facilitating nucleophilic attacks and other chemical transformations . The molecular targets and pathways involved include the activation of nitrone via Lewis acid-base interactions, which enhances the reactivity of the compound in various catalytic processes .

Comparación Con Compuestos Similares

Table 1: Structural and Stability Comparison

Key Insights :

- PTPB’s boron-pyridine coordination enables controlled hydrolysis, unlike BPh$_3$, which lacks anti-fouling activity and is prone to oxidation .

- Copper and zinc pyrithione rely on metal-ligand bonds, releasing toxic ions (Cu$^+$, Zn$^{2+}$) with long-term environmental persistence .

Anti-Fouling Efficacy and Mechanisms

Table 2: Performance Comparison in Marine Coatings

Key Insights :

- PTPB’s anti-fouling performance correlates with its hydrolysis rate, which decreases as its content in acrylate polymers is reduced .

- Cuprous oxide dominates the market (77.7% of single-biocide formulations) due to high efficacy but poses ecological risks .

Regulatory and Environmental Considerations

PTPB is regulated under ISO 15181-4 for biocide emission testing, alongside zineb and organotins . However, its nominal concentration in commercial paints is often unreported, unlike copper-based biocides .

Actividad Biológica

Pyridine-triphenylborane (PTPB) is a compound that has garnered attention for its potential biological activities, particularly in the context of antifouling applications and its effects on marine organisms. This article provides a comprehensive overview of the biological activity associated with PTPB, including its synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a complex formed by the reaction of pyridine with triphenylborane. This compound has been studied for its applications in various fields, including catalysis and as an antifouling agent in marine environments. Its structure can be represented as follows:

Antifouling Properties

PTPB has been investigated for its antifouling properties, particularly as a replacement for traditional organotin compounds that are now restricted due to environmental concerns. Studies have shown that PTPB exhibits significant toxicity towards various marine organisms, which is crucial for its efficacy as an antifouling agent.

Table 1: Toxicity of this compound to Marine Organisms

The low LC50 values indicate high toxicity, which suggests that PTPB can effectively prevent biofouling by inhibiting the growth of marine microorganisms.

Ecotoxicological Studies

Research has highlighted the ecotoxicological impacts of PTPB and its degradation products. A study found that the degradation products of PTPB were also toxic to marine life, raising concerns about long-term environmental effects. The degradation pathway involves hydrolysis and oxidation, leading to various by-products that may be harmful.

Study 1: Toxicity Assessment

In a study assessing the toxicity of PTPB on Daphnia magna, it was observed that exposure to sub-lethal concentrations resulted in significant behavioral changes and reproductive impairment. The study concluded that while PTPB is effective as an antifouling agent, its ecological impact must be carefully considered.

Study 2: Inhibition Mechanisms

Another research focused on the mechanisms by which PTPB exerts its antifouling effects. It was found that PTPB disrupts cellular functions in marine bacteria by interfering with membrane integrity and metabolic processes, leading to cell death.

Molecular Docking Studies

Molecular docking studies have been conducted to understand how PTPB interacts at the molecular level with various biological targets. These studies provide insights into the binding affinities and potential inhibitory effects against specific enzymes or receptors involved in microbial growth.

Table 2: Molecular Docking Results for this compound

The negative binding affinities indicate strong interactions between PTPB and its targets, suggesting potential for therapeutic applications beyond antifouling.

Q & A

Q. What are the standard analytical methods for detecting PTPB and its degradation products in environmental samples?

Capillary zone electrophoresis (CZE) is widely used for simultaneous determination of PTPB and its degradation products (e.g., diphenylboronic acid, phenylboronic acid). Key parameters include a background electrolyte of 20 mM sodium tetraborate (pH 9.8) and UV detection at 200 nm . For antifouling paint studies, ISO 15181-4:2008 specifies extraction protocols using artificial seawater and quantification via CZE or HPLC to calculate biocide release rates .

Q. How can researchers validate the release rate of PTPB from antifouling coatings in laboratory settings?

Follow ISO 15181-4:2008 guidelines:

- Extract PTPB from paint samples using artificial seawater under controlled agitation and temperature.

- Quantify PTPB via CZE or HPLC, ensuring calibration with certified reference materials.

- Calculate release rates (µg/cm²/day) using mass balance and extraction efficiency corrections .

Q. What are the key considerations in synthesizing and characterizing PTPB complexes?

- Use anhydrous conditions to prevent hydrolysis, as PTPB is moisture-sensitive.

- Characterize purity via NMR (¹¹B and ¹H) and elemental analysis.

- Monitor stability under inert atmospheres (e.g., argon) to avoid decomposition into triphenylborane and pyridine .

Advanced Research Questions

Q. How do transition metal ions influence PTPB degradation kinetics in aquatic environments?

Copper ions (Cu²⁺) at 5–50 mg/L degrade PTPB within 24 hours via ligand displacement, producing phenol, phenylboronic acid, and biphenyl. Experimental design:

- Incubate PTPB with CuCl₂ or Cu(OAc)₂ in 20 mM sodium acetate buffer (pH 8.0) at 25°C.

- Track degradation using CZE and confirm products via LC-MS.

- Include EDTA or bathocuproine controls to suppress Cu²⁺/Cu⁺ activity and validate metal-specific mechanisms .

Q. What methodological strategies enhance CZE sensitivity for simultaneous PTPB and derivative quantification?

- Hybrid Sample Injection Mode (hSIM): Combine vacuum and electrokinetic injections to increase analyte loading .

- Field-Amplified Sample Stacking (FASI): Pre-inject a water plug before sample introduction to concentrate analytes .

- Optimize injection parameters (voltage: 10–15 kV; duration: 10–30 s) and background electrolyte pH (9.8–10.2) to maximize resolution .

Q. How can contradictory data on PTPB’s environmental stability be resolved?

Conflicting results on stability across pH/salinity conditions require:

- Controlled replication: Systematically vary pH (4–10), salinity (0–35 ppt), and light exposure.

- Advanced analytics: Use CZE with <1 µg/L detection limits and LC-MS/MS for product identification .

- Statistical modeling: Apply multivariate analysis to isolate dominant degradation drivers (e.g., Cu²⁺ concentration vs. organic matter) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.